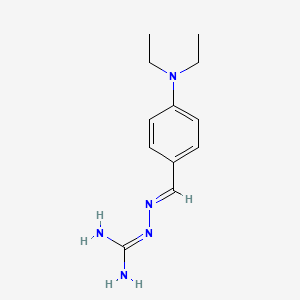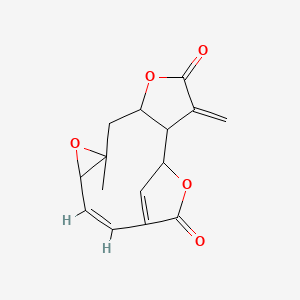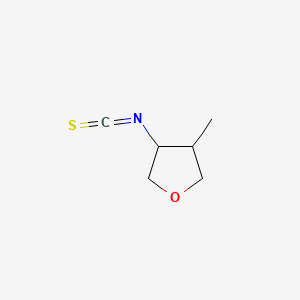
3-Isothiocyanato-4-methyloxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isothiocyanato-4-methyloxolane is an organic compound that belongs to the class of isothiocyanates. Isothiocyanates are known for their biological activity and are derived from glucosinolate precursors. These compounds are found in various cruciferous vegetables and are recognized for their potential health benefits, including anticancer, anti-inflammatory, and antioxidative properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isothiocyanato-4-methyloxolane can be achieved through several methods. One common approach involves the reaction of primary amines with carbon disulfide (CS2) in the presence of a base to form dithiocarbamate intermediates. These intermediates are then desulfurized using cyanuric acid to yield the desired isothiocyanate . Another method involves the replacement reaction of phenyl isothiocyanate with corresponding amines under mild conditions, using dimethylbenzene as the solvent .
Industrial Production Methods
For industrial production, the method involving the reaction of primary amines with carbon disulfide followed by desulfurization is preferred due to its scalability and cost-effectiveness. This method is suitable for large-scale synthesis and ensures high yields with minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
3-Isothiocyanato-4-methyloxolane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form thioureas and other derivatives.
Cyclization Reactions: It can participate in Michael/cyclization reactions to form complex spirocyclic structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Major Products
Thioureas: Formed through substitution reactions with amines.
Spirocyclic Compounds: Formed through cyclization reactions with alkylidene pyrazolones.
Applications De Recherche Scientifique
3-Isothiocyanato-4-methyloxolane has diverse applications in scientific research:
Mécanisme D'action
The biological activity of 3-Isothiocyanato-4-methyloxolane is primarily attributed to its ability to interact with sulfur-centered nucleophiles, such as protein cysteine residues. This interaction leads to the induction of cytoprotective proteins through the Keap1/Nrf2/ARE pathway, inhibition of proinflammatory responses through the NFκB pathway, and induction of cell cycle arrest and apoptosis . These mechanisms contribute to its chemopreventive and therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulforaphane: Another isothiocyanate known for its potent anticancer properties.
Phenyl Ethyl Isothiocyanate: Studied for its anti-inflammatory and antioxidative effects.
Uniqueness
3-Isothiocyanato-4-methyloxolane is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions, including cyclization and substitution. Its versatility makes it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C6H9NOS |
|---|---|
Poids moléculaire |
143.21 g/mol |
Nom IUPAC |
3-isothiocyanato-4-methyloxolane |
InChI |
InChI=1S/C6H9NOS/c1-5-2-8-3-6(5)7-4-9/h5-6H,2-3H2,1H3 |
Clé InChI |
HRYWVEDSILRZMK-UHFFFAOYSA-N |
SMILES canonique |
CC1COCC1N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3R,4S,5R,6S,8S,9S,10R,13R,17R)-11-ethyl-8-hydroxy-6,16-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] acetate](/img/structure/B13446857.png)
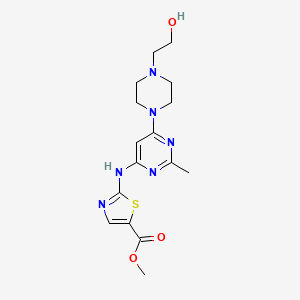

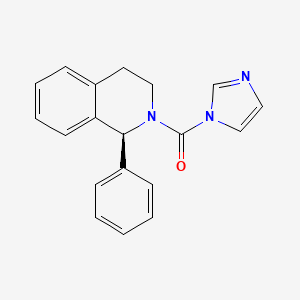


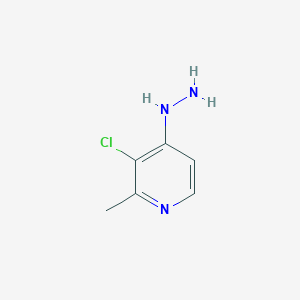
![Methyl[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B13446913.png)
![4-[2-[7-[3,3-Dimethyl-5-sulfo-1-(4-sulfobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate](/img/structure/B13446919.png)


![2-[4-({[(but-3-yn-1-yl)carbamoyl]methyl}amino)phenyl]-2H-1,2,3,4-tetrazole-5-carboxylic acid](/img/structure/B13446937.png)
